2-bromo-6-(prop-1-yn-1-yl)naphthalene
Description
Structure
3D Structure
Properties
CAS No. |
2476357-67-0 |
|---|---|
Molecular Formula |
C13H9Br |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-bromo-6-prop-1-ynylnaphthalene |
InChI |
InChI=1S/C13H9Br/c1-2-3-10-4-5-12-9-13(14)7-6-11(12)8-10/h4-9H,1H3 |
InChI Key |
VKICNBFDBKAEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC2=C(C=C1)C=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Reaction Chemistry and Functionalization of 2 Bromo 6 Prop 1 Yn 1 Yl Naphthalene
Reactivity at the Bromine Center
The bromine atom attached to the C-2 position of the naphthalene (B1677914) ring is a key site for functionalization, primarily through cross-coupling reactions, nucleophilic aromatic substitution, and reductive debromination.
Further Cross-Coupling Reactions for Diversification
The carbon-bromine bond in 2-bromo-6-(prop-1-yn-1-yl)naphthalene is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification. While specific studies on this exact compound are not prevalent, the reactivity of similar 2-bromonaphthalene (B93597) systems is well-documented. For instance, 2-bromo-6-methoxynaphthalene (B28277) has been utilized in Heck reactions to synthesize nabumetone. sigmaaldrich.com Similarly, 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is recognized as a versatile intermediate for Suzuki-Miyaura and Heck reactions. This established reactivity suggests that this compound would readily participate in a variety of such transformations.
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene, extending the carbon framework.
Sonogashira Coupling: Although the molecule already contains an alkyne, the bromine center could potentially react with another terminal alkyne under palladium-copper catalysis, though chemoselectivity could be a challenge.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines (primary or secondary) to form N-arylated products.
Stille Coupling: Reaction with an organostannane reagent in the presence of a palladium catalyst.
These reactions provide a modular approach to modify the naphthalene core, attaching a wide array of functional groups while preserving the alkyne moiety for subsequent transformations.
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ + Base (e.g., Na₂CO₃, K₃PO₄) | Aryl/Alkyl-substituted naphthalene |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, P(o-tol)₃ + Base (e.g., Et₃N) | Alkenyl-substituted naphthalene |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ + Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOtBu) | Amino-substituted naphthalene |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl/Alkyl/Vinyl-substituted naphthalene |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with a strong nucleophile. rsc.org For an SNAr reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups. nih.gov The prop-1-yn-1-yl group on the naphthalene ring is not a strong activating group. Therefore, forcing conditions, such as high temperatures, polar aprotic solvents, and very strong nucleophiles (e.g., alkoxides, thiolates), would likely be necessary to achieve substitution.
The mechanism for SNAr is generally a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, recent studies have shown that many SNAr reactions can also be concerted. rsc.org For this compound, potential nucleophiles could include sodium methoxide (B1231860) or sodium thiophenoxide, leading to the corresponding ether or thioether products.
Reductive Debromination
The bromine atom can be removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful when the bromine was initially introduced as a directing group or to enable other reactions, and its removal is the final step in a synthetic sequence. A general method for this transformation on bromonaphthalene derivatives involves reaction with a reducing agent. For example, the debromination of 1,6-dibromo-2-naphthylamine to 6-bromo-2-naphthylamine has been accomplished using metallic tin powder in an acidic medium. google.com Other common methods for reductive dehalogenation include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of hydride reagents.
Reactivity at the Alkyne Moiety
The terminal prop-1-yn-1-yl group is a versatile handle for a variety of addition and cycloaddition reactions, allowing for functionalization independent of the bromine center.
Cycloaddition Reactions (e.g., Click Chemistry for Triazole Formation)
The terminal alkyne is an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govnih.gov The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole.
This reaction can be performed under two main sets of conditions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, typically catalyzed by a copper(I) source, is very efficient and regiospecific, yielding only the 1,4-disubstituted triazole isomer. It is a cornerstone of click chemistry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne. nih.gov While the target molecule contains a terminal alkyne, not a strained one, it would be the reaction partner for a molecule containing a strained alkyne. The reaction of this compound with an organic azide (R-N₃) under CuAAC conditions would be the most direct application, linking the naphthalene unit to another molecule via a stable triazole bridge. This strategy is widely used in drug discovery and materials science. nih.govnih.gov
Addition Reactions to the Triple Bond (e.g., Hydration, Halogenation, Hydroboration)
The two π-bonds in the alkyne are susceptible to electrophilic addition reactions, similar to alkenes, though alkynes are generally less reactive. libretexts.orgyoutube.com These reactions allow for the conversion of the alkyne into a variety of other functional groups.
Hydration: The addition of water across the triple bond can be catalyzed by acid and mercury(II) salts (e.g., HgSO₄ in H₂SO₄). Following Markovnikov's rule, this reaction initially forms an enol intermediate which rapidly tautomerizes to the more stable ketone. utdallas.edu For this compound, this would yield 2-bromo-6-(2-oxopropyl)naphthalene. Anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence, which would produce an aldehyde. utdallas.edu
Halogenation: Alkynes react with halogens such as bromine (Br₂) or chlorine (Cl₂). The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene, with the halogens adding in an anti configuration. libretexts.org The addition of a second equivalent of the halogen leads to a tetrahaloalkane. libretexts.org
Hydroboration: The addition of a borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN) across the triple bond occurs with anti-Markovnikov regioselectivity. Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide and base yields an aldehyde. Alternatively, protonolysis of the vinylborane yields a cis-alkene. Recent research has also highlighted ruthenium-catalyzed (Z)-selective hydroboration of terminal alkynes using reagents like H–B(dan) (dan = naphthalene-1,8-diaminato), which provides access to valuable (Z)-alkenylboranes. acs.org
| Reaction Type | Reagents | Intermediate/Initial Product | Final Product |
|---|---|---|---|
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Ketone |
| Anti-Markovnikov Hydration | 1. BH₃ (or derivative) 2. H₂O₂, NaOH | Enol | Aldehyde |
| Halogenation (1 eq.) | X₂ (e.g., Br₂) | - | trans-Dihaloalkene |
| Halogenation (2 eq.) | X₂ (e.g., Br₂) | Dihaloalkene | Tetrahaloalkane |
| Hydroboration-Oxidation | 1. 9-BBN 2. H₂O₂, NaOH | Vinylborane | Aldehyde |
The requested article on the reaction chemistry of this compound cannot be generated at this time. A comprehensive search of available scientific literature and databases did not yield specific information regarding the oxidative transformations, cascade reactions, intramolecular cyclizations, or mechanistic investigations of this particular compound.
The search provided information on related but structurally distinct naphthalene derivatives, such as 2-bromo-6-fluoronaphthalene (B1267477) google.comossila.com, 2-bromo-6-(prop-2-yn-1-yloxy)naphthalene (B12049700) sigmaaldrich.com, and 2-bromo-6-methoxynaphthalene sigmaaldrich.com. While these documents describe various chemical reactions, the unique reactivity of the title compound, arising from the interplay of the bromo and prop-1-yn-1-yl functional groups at the 2 and 6 positions of the naphthalene core, is not specifically detailed.
Without dedicated research on this compound, any discussion of its reaction chemistry, including the specific transformations and mechanistic details requested in the outline, would be speculative and not based on established scientific findings. Therefore, to ensure the accuracy and integrity of the information provided, the generation of the article will not proceed.
Further experimental research is required to elucidate the chemical behavior of this compound and provide the data necessary to fulfill the detailed request.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published data is available for the ¹H NMR, ¹³C NMR, or two-dimensional NMR analysis of 2-bromo-6-(prop-1-yn-1-yl)naphthalene.
Detailed experimental data, including chemical shifts (δ) and coupling constants (J), for the aromatic and propargylic protons are not documented in the searched scientific literature.
Specific chemical shifts for the carbon atoms of the naphthalene (B1677914) core and the propargyl group are not available.
No data from 2D NMR experiments, which would confirm the connectivity of protons and carbons and provide insights into the spatial arrangement of the molecule, has been found.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
While the molecular formula (C₁₃H₉Br) is known, detailed mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, is not publicly available. a2bchem.com
Infrared (IR) Spectroscopy for Functional Group Identification
No IR spectrum for this compound, which would show characteristic absorption bands for the C≡C triple bond, aromatic C-H, and C-Br bonds, has been found in the searched literature.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
There is no published X-ray crystallographic data for this compound, which would provide definitive information about its solid-state structure, bond lengths, bond angles, and intermolecular interactions.
Advanced Spectroscopic Techniques for Mechanistic Studies
The synthesis of this compound, typically achieved via a Sonogashira cross-coupling reaction, involves a series of catalytic steps that are often too rapid or involve transient species that are difficult to detect using conventional analytical methods. rsc.orgorganic-chemistry.org Advanced in-situ spectroscopic techniques provide a real-time window into the reaction, allowing for the observation of intermediates, the tracking of reactant consumption and product formation, and the elucidation of the reaction kinetics and mechanism. scilit.com
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of the Sonogashira coupling reaction in real-time. researchgate.net By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously recorded without disturbing the reaction.
Monitoring Reactant Consumption: The synthesis of this compound would involve the coupling of a di-halogenated naphthalene precursor with propyne (B1212725). The consumption of the terminal alkyne, propyne, can be monitored by the disappearance of its characteristic C-H stretching vibration, which typically appears around 3300 cm⁻¹.
Tracking Product Formation: The formation of the internal alkyne product is characterized by the appearance of a new C≡C stretching vibration. While terminal alkynes have a C≡C stretch between 2100-2140 cm⁻¹, the internal alkyne in the product will have a stretch at a slightly different frequency, typically in the 2215-2260 cm⁻¹ region, though its intensity may be weak due to the symmetry of the disubstituted alkyne.
Identifying Intermediates: In some cases, catalyst-substrate complexes or other transient species may have unique vibrational signatures that can be detected, providing direct evidence for proposed mechanistic pathways. For instance, the formation of a copper(I) acetylide intermediate, a key step in the copper-cocatalyzed Sonogashira reaction, could potentially be observed. researchgate.net
Time-Resolved Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR provides detailed structural information on the final, isolated product, time-resolved or in-situ NMR experiments can track the evolution of the reaction mixture over time. This technique allows for the simultaneous monitoring of all soluble reactants, intermediates, and products that have distinct NMR signals.
For the synthesis of this compound, one could monitor:
The disappearance of the signals corresponding to the aromatic protons of the starting bromonaphthalene derivative.
The emergence of new aromatic signals corresponding to the product.
The appearance of the characteristic singlet for the methyl protons of the prop-1-yn-1-yl group.
By acquiring spectra at regular intervals, a kinetic profile for each species can be constructed, offering deep insights into the reaction rates and order.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Probing
Mechanistic studies can also be supported by high-resolution mass spectrometry, often coupled with techniques designed to gently ionize and transfer reaction intermediates into the gas phase. scilit.com By analyzing aliquots of the reaction mixture at different times, it is possible to identify key intermediates in the catalytic cycle, such as oxidative addition products or transmetalation complexes, by their precise mass-to-charge ratio. scilit.com
Research Findings Summary
While specific in-situ studies on the synthesis of this compound are not extensively documented in the public literature, the application of these advanced spectroscopic techniques to the broader class of Sonogashira reactions is well-established. rsc.orgresearchgate.net Studies on similar aryl halide and alkyne couplings have demonstrated the power of these methods to:
Confirm the proposed catalytic cycles involving palladium and copper. researchgate.net
Identify catalyst deactivation pathways.
Optimize reaction conditions for improved yield and selectivity by understanding the influence of temperature, base, and ligand on the reaction kinetics. organic-chemistry.org
Provide evidence for the role of the amine base in both the catalytic cycle and the deprotonation of the terminal alkyne.
The application of these techniques to the synthesis of this compound would provide a detailed mechanistic picture, enabling precise control over its formation and facilitating the development of more efficient synthetic protocols.
Spectroscopic Data (Predicted)
The following tables represent predicted spectroscopic data for this compound based on established principles of NMR, IR, and MS for analogous structures.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~8.0 - 7.5 | m | Aromatic Protons |
| ~2.1 | s | -C≡C-CH₃ |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~135 - 125 | Aromatic Carbons |
| ~122 | C-Br |
| ~90 | Ar-C≡C- |
| ~80 | -C≡C-CH₃ |
| ~4.5 | -C≡C-CH₃ |
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3050 | Aromatic C-H Stretch |
| ~2250 | Internal C≡C Stretch |
| ~1600, 1450 | Aromatic C=C Stretch |
| ~1070 | Aromatic C-Br Stretch |
Mass Spectrometry (MS) Data
| m/z | Assignment |
|---|---|
| [M]⁺ and [M+2]⁺ | Molecular ion peaks (presence of Br isotope pattern) |
| [M-Br]⁺ | Fragment ion (loss of bromine radical) |
Computational and Theoretical Chemistry of 2 Bromo 6 Prop 1 Yn 1 Yl Naphthalene
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic behavior of molecules. These methods can predict a wide range of properties, from molecular geometry to spectroscopic signatures.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is one of the most popular and versatile methods available in quantum chemistry. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This optimization seeks the lowest energy state on the potential energy surface, providing key information on bond lengths, bond angles, and dihedral angles.
For a molecule like 2-bromo-6-(prop-1-yn-1-yl)naphthalene, DFT would be used to understand how the bromo and propynyl (B12738560) substituents influence the geometry of the core naphthalene (B1677914) rings. While specific data for the title compound is not available, calculations on the parent naphthalene molecule provide a baseline. A recent study utilized DFT and Hartree-Fock (HF) techniques with various basis sets to examine naphthalene's structure samipubco.com. Geometry optimization is typically performed using functionals like B3LYP with a basis set such as 6-31G(d) rsc.org.
Table 1: Illustrative Optimized Geometry Parameters for Naphthalene (Proxy Molecule) Note: This table presents theoretical data for the unsubstituted naphthalene molecule as a proxy to illustrate the outputs of a geometry optimization.
| Parameter | Value (Angstroms Å or Degrees °) |
| C1–C2 Bond Length | ~1.38 Å |
| C2–C3 Bond Length | ~1.42 Å |
| C9–C1 Bond Length | ~1.42 Å |
| C1–C2–C3 Bond Angle | ~120.5° |
| C1–C9–C8 Bond Angle | ~119.0° |
Data is generalized from typical DFT outputs for naphthalene.
Computational chemistry is instrumental in predicting spectroscopic data, which is crucial for molecular structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus nih.gov. These values are then converted into chemical shifts that can be compared with experimental spectra.
This predictive capability is invaluable for assigning signals in complex spectra and for distinguishing between potential isomers. While benchmarks against experimental data are necessary for high accuracy, modern computational workflows can achieve mean absolute errors as low as 0.185 ppm for ¹H NMR and 0.944 ppm for ¹³C NMR nih.gov. The process involves optimizing the molecular geometry and then performing the GIAO calculation, often specifying a solvent model to better mimic experimental conditions github.io.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated using DFT with an aug-cc-pVQZ basis set to be approximately 4.75 eV samipubco.com. Substituents can significantly alter the energies of these orbitals; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often narrowing the gap and shifting the molecule's absorption spectrum rsc.org.
Table 2: Illustrative Frontier Molecular Orbital Energies for Naphthalene (Proxy Molecule) Note: These values are for the unsubstituted naphthalene molecule, calculated at the M06-2X/6–311G(d,p) level of theory, to illustrate the concept.
| Molecular Orbital | Energy (eV) |
| HOMO | -7.32 chemrevlett.com |
| LUMO | +2.24 chemrevlett.com |
| HOMO-LUMO Gap | 9.56 chemrevlett.com |
Reaction Pathway Modeling and Transition State Analysis
Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping out the potential energy surface that connects reactants to products, allowing for the study of reaction mechanisms, energetics, and selectivity.
For example, theoretical studies on the oxidation of naphthalene by the hydroxyl (OH) radical have been performed using DFT researchgate.netacs.org. These studies calculate the relative energy profile for different pathways, such as electrophilic addition of the OH radical to the aromatic ring or H-atom abstraction researchgate.net. Such calculations are vital for understanding which reaction pathways are energetically favorable and are likely to occur under specific conditions.
When a reaction can yield multiple products, computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which spatial arrangement of atoms is formed). This is achieved by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lowest activation energy barrier is generally the one that is kinetically favored, leading to the major product.
In the case of the OH radical addition to naphthalene, calculations show a clear preference. The reaction pathway leading to the formation of 1-naphthol has a lower activation energy than the pathway leading to 2-naphthol acs.org. This computational finding explains the experimental observation that at temperatures below 410 K, 1-naphthol is the most abundant product. This predictive power is a cornerstone of modern mechanistic chemistry, enabling researchers to understand and control reaction outcomes acs.org.
Conformational Analysis and Intermolecular Interactions
Conformational analysis of this compound would involve the study of the spatial arrangement of its atoms and the energy associated with different rotational states, particularly around the bond connecting the propynyl group to the naphthalene ring. Intermolecular interactions are crucial for understanding the solid-state packing and potential self-assembly of molecules. For this compound, key interactions would likely include:
Halogen Bonding: The bromine atom on the naphthalene ring could act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules. This type of non-covalent interaction is significant in crystal engineering and the design of supramolecular structures. Research on related compounds, such as 2-bromo-6-fluoronaphthalene (B1267477), has highlighted the role of the bromo-terminal as an electrophilic site capable of forming halogen bonds ossila.com.
π-π Interactions: The extended aromatic system of the naphthalene core is expected to participate in π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are a dominant factor in the association of aromatic molecules nih.gov. Studies on naphthalene dimers have shown a preference for parallel-displaced or T-shaped arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces nih.gov. The propynyl substituent would likely influence the geometry and strength of these interactions.
A detailed computational study would typically involve mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) could be employed to decompose the interaction energies into electrostatic, exchange, induction, and dispersion components, providing insight into the nature of the intermolecular forces nih.gov.
Table 1: Predicted Intermolecular Interactions in this compound
| Interaction Type | Potential Participating Moieties | Expected Significance |
|---|---|---|
| Halogen Bonding | Naphthalene-Br ··· Electron Donor | Moderate to High |
| π-π Stacking | Naphthalene Ring ··· Naphthalene Ring | High |
This table is predictive and based on the structural features of the molecule, pending specific computational studies.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could provide valuable insights into the dynamic behavior of this compound in various environments. By simulating the movement of atoms and molecules over time, MD can be used to study processes such as:
Aggregational Behavior: In solution or in the solid state, MD simulations can predict how individual molecules aggregate. This is particularly relevant for understanding crystallization processes and the formation of ordered assemblies. The simulations would model the interplay of the intermolecular forces discussed previously, such as halogen bonding and π-π stacking, to determine the preferred modes of aggregation.
Reactivity: While not the primary focus here, MD simulations can be used to explore the conformational dynamics that may precede a chemical reaction, providing a dynamic context to static quantum chemical calculations of reaction pathways.
The execution of such simulations would require an accurate force field that describes the intra- and intermolecular interactions of this compound. The results would typically be analyzed to extract information on radial distribution functions, order parameters, and the free energy landscapes of aggregation.
Due to the lack of published research, no specific data from molecular dynamics simulations of this compound can be presented.
2 Bromo 6 Prop 1 Yn 1 Yl Naphthalene As a Versatile Building Block in Complex Chemical Synthesis
Precursor for Advanced Organic Scaffolds
The dual reactivity of 2-bromo-6-(prop-1-yn-1-yl)naphthalene makes it an ideal starting material for the construction of complex molecular architectures. The bromo- and propynyl- substituents can be selectively manipulated to build intricate frameworks. For instance, the bromo group can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. Simultaneously, the alkyne can undergo a range of reactions including click chemistry, cyclizations, and metal-catalyzed transformations.
This dual functionality allows for a modular approach to synthesis, where different fragments can be introduced sequentially to build up molecular complexity. For example, the alkyne can be used as a linchpin to connect two different molecular entities, while the bromo group can be used to introduce a third component at a later stage. This step-wise approach provides a high degree of control over the final structure of the molecule, enabling the synthesis of a wide range of complex organic scaffolds.
Role in the Synthesis of Optoelectronic Materials
The naphthalene (B1677914) core is a well-established component in the design of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The extended π-system of the naphthalene ring provides good charge transport properties, while the ability to introduce various substituents allows for fine-tuning of the electronic and photophysical properties of the material.
This compound serves as a key building block in the synthesis of such materials. The bromo group can be used to introduce electron-donating or electron-withdrawing groups to modulate the energy levels of the molecule, while the alkyne can be used to extend the conjugation of the system or to link the naphthalene core to other chromophores. This allows for the rational design of materials with specific optoelectronic properties, tailored for a particular application.
For example, the Sonogashira coupling of this compound with an appropriate coupling partner can be used to create extended π-conjugated systems with desirable photophysical properties. The resulting materials can then be incorporated into OLEDs or OPVs to improve their efficiency and performance.
Intermediate for Supramolecular Chemistry Components
Supramolecular chemistry is the study of non-covalent interactions between molecules. These interactions can be used to assemble complex, self-organizing systems with a wide range of applications, from drug delivery to materials science. The unique structural features of this compound make it an attractive building block for the synthesis of components for supramolecular assemblies.
The alkyne group can participate in hydrogen bonding or metal coordination, while the naphthalene core can engage in π-stacking interactions. These non-covalent interactions can be used to direct the self-assembly of the molecules into well-defined supramolecular structures. For example, the alkyne can be functionalized with a hydrogen bond donor or acceptor, which can then interact with a complementary group on another molecule to form a supramolecular polymer.
The ability to control the self-assembly of these molecules opens up a wide range of possibilities for the design of new materials with novel properties. For example, self-assembling systems based on this compound could be used to create new types of sensors, catalysts, or drug delivery vehicles.
Building Block for Ligand Design in Catalysis
The development of new catalysts is a key area of research in chemistry, as catalysts are essential for a wide range of chemical processes. The design of new ligands is crucial for the development of new catalysts, as the ligand plays a key role in determining the activity and selectivity of the catalyst.
This compound is a valuable building block for the synthesis of new ligands for catalysis. The bromo group and the alkyne can be used to introduce a variety of coordinating groups, such as phosphines, amines, or carbenes. These coordinating groups can then bind to a metal center to form a catalytically active complex.
The modular nature of the synthesis allows for the creation of a diverse library of ligands with different steric and electronic properties. This allows for the fine-tuning of the catalyst's properties to optimize its performance for a specific reaction. For example, by varying the substituents on the naphthalene ring or the coordinating group, it is possible to create catalysts with high activity, selectivity, and stability.
Design and Synthesis of Functionalized Naphthalene Derivatives
Beyond its role as a building block for more complex structures, this compound can also be used as a starting material for the synthesis of a wide range of functionalized naphthalene derivatives. nih.gov The bromo group and the alkyne can be transformed into a variety of other functional groups, allowing for the creation of a diverse library of naphthalene-based compounds.
For example, the bromo group can be replaced with a variety of other substituents using cross-coupling reactions, while the alkyne can be hydrated, reduced, or oxidized to introduce new functional groups. This allows for the synthesis of naphthalene derivatives with a wide range of properties, from biologically active molecules to new materials with interesting photophysical properties.
The ability to easily functionalize the naphthalene core makes this compound a valuable tool for the discovery of new compounds with interesting properties. By systematically exploring the chemical space around the naphthalene scaffold, it is possible to identify new molecules with potential applications in a variety of fields.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The current synthesis of 2-bromo-6-(prop-1-yn-1-yl)naphthalene likely relies on classical palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.org Future research should pivot towards more sustainable and efficient synthetic protocols.
Green Chemistry Approaches: The development of Sonogashira coupling reactions in environmentally benign solvents like water is a promising avenue. organic-chemistry.org The use of nonionic amphiphiles to create nanomicelles can facilitate the reaction between the lipophilic organic substrates and water-soluble catalysts, eliminating the need for hazardous organic solvents and, in some cases, the copper co-catalyst. organic-chemistry.orgresearchgate.net
Catalyst Innovation: Research into more robust and recyclable catalysts is crucial for sustainable synthesis. This includes the use of palladium nanoparticles supported on various materials, which combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Furthermore, exploring copper-free Sonogashira protocols is of high interest to circumvent the issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.org
A modified Sonogashira coupling protocol for aryl iodides using a commercially available propyne (B1212725) solution at low temperatures has been reported to be a safer and more practical approach for scale-up, avoiding the need for high pressures or masked acetylene (B1199291) derivatives. rsc.org Adapting such mild conditions for the synthesis of this compound could offer significant advantages.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Micellar Catalysis | Use of water as a solvent, reduced catalyst loading, copper-free conditions. | Optimization of surfactant and ligand systems for high yields. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. | Development of stable and highly active supported palladium catalysts. |
| Low-Temperature Coupling | Increased safety, reduced byproducts, suitability for volatile alkynes. | Adaptation of low-temperature protocols for bromo-naphthalene substrates. |
Exploration of Underutilized Reactivity Modes
Beyond its role as a substrate in cross-coupling reactions, the unique arrangement of the bromo and propynyl (B12738560) groups in this compound opens the door to a variety of underutilized reactivity modes.
Cycloaddition Reactions: The electron-rich alkyne moiety can participate in various cycloaddition reactions. For instance, [3+2] cycloadditions with azides (Huisgen cycloaddition) could lead to the formation of triazole-substituted naphthalenes, which are valuable scaffolds in medicinal chemistry and materials science. Diels-Alder or [4+2] cycloadditions with suitable dienes could also be explored to construct complex polycyclic systems. researchgate.net The bromine atom can act as a directing group in these cycloadditions, influencing the regioselectivity of the reaction. researchgate.net
C-H Functionalization: The naphthalene (B1677914) core possesses several C-H bonds that could be selectively functionalized. nih.gov Directed C-H activation strategies, where a functional group guides a metal catalyst to a specific C-H bond, could be employed. nih.gov For example, the propynyl group itself or a pre-installed directing group could facilitate the selective functionalization of the naphthalene ring at positions other than the bromine-substituted one, leading to polysubstituted naphthalene derivatives that are otherwise difficult to access.
Application in Cascade and Multicomponent Reactions
The dual reactivity of this compound makes it an ideal candidate for cascade and multicomponent reactions, where multiple bonds are formed in a single operation, enhancing synthetic efficiency.
Tandem Sonogashira-Cyclization Reactions: A powerful strategy would be to perform a Sonogashira coupling at the bromine position, followed by an in-situ intramolecular cyclization involving the newly introduced group and the existing propynyl moiety. This could lead to the rapid assembly of complex polycyclic aromatic hydrocarbons (PAHs) and heterocycles. For example, coupling with an ortho-haloaniline could be followed by a palladium-catalyzed intramolecular C-N bond formation to yield indole-annulated systems.
Multicomponent Reactions (MCRs): This compound could be a key component in novel MCRs. For instance, a three-component reaction involving this compound, an amine, and carbon monoxide (aminocarbonylation) could lead to the formation of ynones, which are versatile intermediates. One-pot syntheses of sterically congested large aromatic hydrocarbons have been achieved through tandem reactions, showcasing the potential for creating complex molecular architectures from simple starting materials. rsc.org
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To optimize reaction conditions and gain mechanistic insights into the transformations of this compound, the use of advanced in situ spectroscopic techniques is paramount.
Raman Spectroscopy: In situ Raman spectroscopy is a powerful tool for monitoring organometallic reactions in real-time. nih.gov It can provide information on the consumption of starting materials, the formation of products and intermediates, and the state of the catalyst. For instance, monitoring the vibrational modes of the alkyne C≡C bond and the C-Br bond can provide kinetic data for Sonogashira couplings or other reactions. nih.gov
Operando NMR Spectroscopy: For reactions in the liquid phase, operando NMR spectroscopy can provide detailed structural information about intermediates and byproducts. youtube.com This technique is particularly useful for studying complex reaction mixtures and elucidating reaction mechanisms, for example, by observing the formation and transformation of palladium-phosphine complexes during a cross-coupling reaction. nih.gov
| Spectroscopic Technique | Information Gained | Potential Application for the Compound |
| In Situ Raman Spectroscopy | Real-time kinetic data, catalyst state, intermediate detection. | Monitoring Sonogashira coupling, cycloadditions, and cascade reactions. |
| Operando NMR Spectroscopy | Detailed structural information of soluble species, mechanistic elucidation. | Characterizing intermediates in palladium-catalyzed reactions. |
Synergistic Integration of Computational and Experimental Methodologies for Reaction Discovery
The future of chemical research lies in the close integration of computational and experimental approaches. For a molecule like this compound, this synergy can accelerate the discovery of new reactions and applications.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic properties, such as the HOMO-LUMO gap, and the reactivity of the molecule. nih.govsamipubco.com These calculations can help in understanding the regioselectivity of reactions like C-H functionalization and cycloadditions. mdpi.comresearchgate.net Furthermore, DFT can be used to model reaction pathways and transition states, providing a deeper understanding of the reaction mechanism and guiding the design of more efficient catalysts. illinois.edu
Automated Reaction Prediction: Emerging computational tools for automated reaction prediction can explore a vast chemical reaction space and identify novel and plausible reaction pathways for this compound. nih.govresearchgate.net These predicted reactions can then be validated experimentally, significantly accelerating the pace of discovery.
By combining the predictive power of computational chemistry with targeted experimental validation, researchers can more efficiently explore the untapped potential of this compound, leading to the development of novel synthetic methodologies and advanced materials.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-6-(prop-1-yn-1-yl)naphthalene?
A common method involves the alkylation of 2-bromo-6-naphthol derivatives using propargyl bromide under basic conditions. For example, dissolve the naphthol derivative in dimethylformamide (DMF) with potassium carbonate to generate the oxyanion, followed by addition of propargyl bromide. Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1), quench with ice, and purify via extraction . Optimize stoichiometry (1:1 molar ratio of naphthol to propargyl bromide) and reaction time (2–4 hours) to minimize side products like di-alkynylated derivatives.
Q. How can the purity and structure of this compound be verified experimentally?
- GC-MS : Assess purity by comparing retention times and mass spectra to standards.
- NMR : Confirm substitution patterns (e.g., propynyl and bromine positions) via H and C NMR. The alkyne proton typically appears at δ 2.2–2.5 ppm, while bromine deshields adjacent aromatic protons.
- X-ray crystallography : Resolve crystal structure using SHELXT/SHELXL for unambiguous confirmation. Refinement should account for bromine’s high electron density .
Q. What are the key physical properties (e.g., melting point, solubility) critical for handling this compound?
- Melting point : ~51–54°C (impurities may lower observed values; use differential scanning calorimetry for precise measurement) .
- Solubility : Slightly soluble in water; highly soluble in ethanol, chloroform, and benzene. Use anhydrous sodium sulfate to dry extracts .
- Vapor pressure : Estimated via Antoine constants (log data from NIST Chemistry WebBook) for safe storage at 0–6°C .
Advanced Research Questions
Q. How can structural refinements address discrepancies in crystallographic data for halogenated naphthalenes?
- Electron density modeling : Use SHELXL’s anisotropic displacement parameters (ADPs) to refine bromine’s positional and thermal motion.
- Twinned data : Apply the TWIN/BASF commands in SHELXTL for overlapping reflections.
- Validation : Cross-check with CIF validation tools (e.g., PLATON) to detect missed symmetry or disorder .
Q. What experimental designs mitigate toxicity risks during in vivo studies of naphthalene derivatives?
- Dose randomization : Follow ATSDR guidelines (Table C-7) to ensure unbiased allocation of exposure levels in animal models .
- Biomarkers : Monitor hepatic cytochrome P450 activity (e.g., CYP2F2 induction) and glutathione depletion as early indicators of oxidative stress .
- Ventilation : Use fume hoods with HEPA filters to limit airborne exposure; model emission rates using Arrhenius equations (e.g., 0.1–0.5 µg/hr at 21°C) .
Q. How do catalytic systems influence functionalization reactions of this compound?
- Cross-coupling : Employ Pd/Cu catalysts (e.g., Sonogashira conditions) for alkyne-aryl bond formation. Optimize solvent polarity (toluene > DMF) to reduce homocoupling.
- Tar degradation : Test nickel-based catalysts (e.g., Ni/AlO) for hydrogenolysis of naphthalene cores under high-temperature biomass gasification (pseudo-first-order kinetics, min) .
Methodological Tables
Q. Table 1. Risk of Bias Criteria for Toxicity Studies (Adapted from ATSDR Guidelines)
| Question | Response |
|---|---|
| Were doses randomized? | Yes/No |
| Were outcomes fully reported? | Yes/No |
| Was allocation concealed? | Yes/No |
| Confidence Level | High/Moderate/Low |
Q. Table 2. SHELX Parameters for Halogen Refinement
| Parameter | Value |
|---|---|
| Anisotropic refinement | Enabled for Br |
| Twin law | -h, -k, -l (if applicable) |
| R-factor convergence | < 5% |
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
